Diethylglycolic acid p-tolylhydrazide
Description
Diethylglycolic acid p-tolylhydrazide (CAS: 3166-52-7), also known as 2-ethyl-2-hydroxybutanoic acid 2-(4-methylphenyl)hydrazide, is a substituted hydrazide derivative. Its molecular formula is C₁₃H₂₀N₂O₂ (molecular weight: 236.31 g/mol). Structurally, it consists of a diethylglycolic acid backbone (2-ethyl-2-hydroxybutanoic acid) linked to a p-tolylhydrazine moiety. This compound is primarily utilized in pharmaceutical and biochemical research, particularly as a synthetic intermediate or modulator of biological pathways .
Properties
CAS No. |
3166-52-7 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethyl-2-hydroxy-N'-(4-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(17,5-2)12(16)15-14-11-8-6-10(3)7-9-11/h6-9,14,17H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
LZDXGLQZGQQTMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylglycolic acid p-tolylhydrazide typically involves the reaction of diethylglycolic acid with p-tolylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethylglycolic acid p-tolylhydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Diethylglycolic acid p-tolylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential anticonvulsant and antitremor activities
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethylglycolic acid p-tolylhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Diethylglycolic Acid o-Tolylhydrazide (CAS: 3166-51-6)
- Structure : Ortho-tolyl substitution on the hydrazide group.
- Molecular Formula : C₁₃H₂₀N₂O₂ (identical to p-tolyl variant).
- Key Differences :
Diethylglycolic Acid m-Tolylhydrazide (CAS: 3166-51-6)
- Structure : Meta-tolyl substitution.
- Molecular Formula : C₁₃H₂₀N₂O₂.
- Key Differences: Intermediate solubility and metabolic stability between o- and p-isomers. Limited data on biological activity, though its synthesis is documented in industrial contexts .
Table 1: Comparison of Positional Isomers
Functional Analogues
Sorbic Acid, 1-p-Tolylhydrazide (CAS: 802048-02-8)
- Structure : Sorbic acid backbone with p-tolylhydrazide.
- Molecular Formula : C₁₃H₁₆N₂O (MW: 216.28 g/mol).
- Key Differences :
(5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS: 52494-24-3)
- Structure : Incorporates a thiadiazole ring.
- Molecular Formula : C₁₁H₁₃N₅OS₂ (MW: 303.39 g/mol).
- Applications: Explored in medicinal chemistry for enzyme inhibition .
Table 2: Functional Analogues Comparison
| Property | Diethylglycolic Acid p-Tolylhydrazide | Sorbic Acid p-Tolylhydrazide | Thiadiazole Derivative |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₁₆N₂O | C₁₁H₁₃N₅OS₂ |
| Molecular Weight | 236.31 | 216.28 | 303.39 |
| Key Functional Groups | Hydroxybutanoate, hydrazide | Conjugated diene, hydrazide | Thiadiazole, sulfanyl, hydrazide |
| Applications | Drug intermediates, NaCT inhibition | Life sciences research | Enzyme inhibition studies |
Pharmacological Activity
- NaCT Inhibition : The p-tolylhydrazide derivative (Compound 4 in ) inhibits sodium-coupled citrate transporter (NaCT) with an IC₅₀ comparable to dicarboxylate inhibitors, making it a candidate for metabolic disorder therapeutics .
- Neuropharmacology : The o-tolyl isomer demonstrates modulatory effects on narcotic compounds, as shown in animal studies .
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